Ethyl 5-bromo-3-cyano-2-formylbenzoate
Description
Ethyl 5-bromo-3-cyano-2-formylbenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a formyl group at the 2-position of the aromatic ring. This compound is structurally characterized by the ester functional group (ethyl) at the carboxyl position. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 298.09 g/mol. The presence of electron-withdrawing groups (bromo, cyano, formyl) confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks or pharmaceuticals.
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-8(12)3-7(5-13)10(9)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFXDMAAUBIPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C=O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-2-formylbenzoate typically involves the bromination of a suitable precursor followed by esterification and formylation reactions. One common method involves the use of 5-bromo-2-cyanobenzoic acid as a starting material. This compound undergoes esterification with ethanol in the presence of a strong acid catalyst to form ethyl 5-bromo-2-cyanobenzoate . Subsequently, the formylation reaction is carried out using a formylating agent such as formic acid or formamide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, ammonia, and thiourea. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in aqueous or acidic media.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Products include primary amines and alcohols derived from the cyano and formyl groups, respectively.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-formylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-2-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-nitro-3-cyano-2-formylbenzoate
Such derivatives are often employed in condensation reactions to form Schiff bases.
Ethyl 5-chloro-3-cyano-2-formylbenzoate
However, the lower atomic radius of chlorine may decrease reactivity in SNAr (nucleophilic aromatic substitution) reactions.
Biological Activity
Ethyl 5-bromo-3-cyano-2-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine atom : Contributes to electrophilic reactivity.
- Cyano group : Enhances the compound's ability to interact with biological targets.
- Formyl group : Provides potential sites for further chemical modifications.
The molecular formula is CHBrNO, and it has a molecular weight of 284.1 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of various enzymes. This prevents substrate binding and inhibits catalytic activity, affecting metabolic pathways.
- Interaction with Cellular Receptors : It may modulate signaling pathways by interacting with specific cellular receptors, influencing various biological processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown:
- Cytotoxic Effects : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : It induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory potential:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells.
- Mechanism : This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Study on Enzyme Inhibition
A study examined the enzyme inhibition capabilities of this compound. The results showed:
| Enzyme Target | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Cyclooxygenase (COX) | 10 | Competitive |
| Lipoxygenase (LOX) | 15 | Non-competitive |
These findings suggest that the compound could be developed as a lead for anti-inflammatory drug design.
Anticancer Efficacy in Animal Models
In vivo studies using murine models have provided insights into the anticancer efficacy of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
